(+)-Erinacin A-d3
Description
Origin and Classification within Cyathane Diterpenoids in Fungal Metabolomics Research
(+)-Erinacin A is a prominent member of the cyathane class of diterpenoids, a family of natural products characterized by a unique 5-6-7 tricyclic ring system. evitachem.com These compounds are secondary metabolites produced by various fungi, most notably from the genus Hericium. mdpi.comhifasdaterra.com (+)-Erinacin A, along with other erinacines, is isolated from the mycelium of Hericium erinaceus, commonly known as the Lion's Mane mushroom. biosynth.comwikipedia.orgnih.gov Fungal metabolomics studies have been instrumental in identifying and quantifying these compounds, revealing a diverse array of cyathane diterpenoids, including erinacines A through I, P, and Q. wikipedia.orgd-nb.info The biosynthesis of these complex molecules is an area of active research, with studies suggesting that erinacine P may be a common precursor to other erinacines like A and C. d-nb.info
The production of these valuable metabolites can be optimized through submerged fermentation of the fungal mycelium, with factors like nutrient composition and pH significantly influencing the yield. evitachem.com The investigation of the metabolomic profiles of different Hericium species continues to uncover new cyathane diterpenoids, expanding the chemical diversity of this fascinating class of compounds. mdpi.comresearchgate.net
Significance of (+)-Erinacin A as a Prototypical Compound in Natural Product Chemistry
(+)-Erinacin A stands out as a prototypical cyathane diterpenoid due to its potent biological activity, particularly its ability to stimulate the synthesis of nerve growth factor (NGF). biosynth.comwikipedia.orgencann.pl This property has made it a subject of intense interest in neurobiological research for its potential neuroprotective effects. biosynth.comglpbio.comtargetmol.com The complex and unique molecular architecture of (+)-Erinacin A has also presented a significant challenge and a compelling target for total synthesis by organic chemists. wikipedia.orgorganic-chemistry.org The successful synthesis of (+)-Erinacin A and its analogs has not only been a testament to the advancement of synthetic methodologies but has also provided access to these compounds for further biological evaluation. organic-chemistry.orgresearchgate.net
The study of (+)-Erinacin A has paved the way for the exploration of other cyathane diterpenoids, many of which also exhibit interesting biological activities. d-nb.inforesearchgate.net Its role as a lead compound continues to drive research into the structure-activity relationships within this class of natural products.
The Role of Deuterated Analogs, including (+)-Erinacin A-d3, in Advanced Chemical Biology Investigations
In the realm of advanced chemical biology and analytical chemistry, deuterated analogs of bioactive compounds serve as invaluable tools. clearsynth.com this compound is the isotopically labeled counterpart of (+)-Erinacin A, where three hydrogen atoms have been replaced by deuterium (B1214612). cymitquimica.com This subtle modification, while not significantly altering the compound's chemical properties, provides a distinct mass signature that is crucial for a variety of sophisticated analytical techniques. clearsynth.comwisdomlib.org
Deuterated compounds like this compound are primarily used as internal standards in quantitative mass spectrometry-based assays. clearsynth.comscioninstruments.com The use of a deuterated internal standard allows for more accurate and precise quantification of the unlabeled analyte in complex biological matrices by correcting for variations during sample preparation, extraction, and analysis. clearsynth.comscioninstruments.comcerilliant.com This is because the deuterated standard behaves almost identically to the analyte of interest throughout the analytical process but can be distinguished by its higher mass. scioninstruments.com
The application of deuterated standards is widespread, finding use in pharmaceutical research, environmental analysis, and metabolic studies. clearsynth.com The development of this compound, therefore, represents a critical step forward in enabling rigorous and reliable quantitative studies of (+)-Erinacin A's pharmacokinetics, distribution, and metabolism in biological systems. nih.gov Such investigations are essential for a deeper understanding of its therapeutic potential. The stability of the deuterium label is a key consideration, as its loss could compromise the accuracy of the results. sigmaaldrich.com
Interactive Data Tables
Below are tables summarizing key information about (+)-Erinacin A and its deuterated analog.
Table 1: Chemical Properties of (+)-Erinacin A and this compound
| Property | (+)-Erinacin A | This compound |
| Molecular Formula | C₂₅H₃₆O₆ nih.gov | C₂₅D₃H₃₃O₆ cymitquimica.com |
| Molecular Weight | 432.55 g/mol glpbio.com | 435.568 g/mol cymitquimica.com |
| CAS Number | 156101-08-5 nih.gov | 180854-04-0 cymitquimica.com |
| Class | Cyathane Diterpenoid biosynth.comwikipedia.org | Deuterated Cyathane Diterpenoid |
Table 2: Research Applications of Erinacin Compounds
| Compound | Primary Research Focus | Key Findings |
| (+)-Erinacin A | Neuroprotection, Anticancer Activity glpbio.comtargetmol.com | Stimulates NGF synthesis biosynth.comwikipedia.org, Induces apoptosis in cancer cells glpbio.comtargetmol.com |
| Erinacine C | Anti-inflammatory, Neuroprotection unipa.it | Inhibits inflammatory pathways unipa.it |
| Erinacine E | Kappa opioid receptor agonism wikipedia.org | Interacts with opioid receptors wikipedia.org |
| Erinacine P | Biosynthetic precursor studies d-nb.info | Believed to be an intermediate in the biosynthesis of other erinacines d-nb.info |
| This compound | Analytical Chemistry, Pharmacokinetic studies clearsynth.comcymitquimica.com | Serves as a highly effective internal standard for mass spectrometry clearsynth.comscioninstruments.com |
Properties
Molecular Formula |
C₂₅H₃₃D₃O₆ |
|---|---|
Molecular Weight |
435.57 |
Synonyms |
(3aR,5aR,6S)-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohept[e]indene-8-carboxaldehyde-d3; [3aR-(3aα,5aβ,6α)]-2,3,3a,4,5,5a,6,7-Octahydro-3a,5a-dimethyl-1-(1-methylethyl)-6-(β-D-xylopyranosyloxy)cyclohep |
Origin of Product |
United States |
Advanced Research on Biosynthesis and Biotechnological Production of Erinacin a
Elucidation of Fungal Biosynthesis Pathways of Erinacin A
The biosynthesis of erinacines is a complex process involving numerous enzymatic and non-enzymatic reactions. nih.gov Research has focused on understanding this pathway to enable enhanced production through metabolic engineering. The pathway begins with the production of Erinacin Q and proceeds through intermediates like Erinacin P to yield Erinacin A and Erinacin C. nih.gov
Identification of Biosynthetic Precursors and Isotopic Labeling Studies
Isotopic labeling has been a crucial technique in deciphering the biosynthetic origins of the erinacine scaffold. Studies have utilized stable isotopes to trace the incorporation of primary metabolites into the final complex structure.
Glucose as a Primary Precursor : Research involving the feeding of [1-¹³C]-D-glucose to Hericium erinaceum cultures has demonstrated its role as a key precursor. The isotopic label was successfully incorporated into the erinacine structure, confirming that the carbon backbone is derived from glucose metabolism.
Tracing Biosynthetic Conversions : Through these labeling studies, researchers have been able to follow the biotransformation sequence. For instance, labeled Erinacin Q was shown to be enzymatically oxidized to Erinacin P, which then serves as a precursor for further modifications leading to other erinacines, such as Erinacin C. This provides direct evidence for the proposed pathway sequence where Erinacin Q is an early-stage intermediate. nih.gov
Characterization of Key Enzymatic Steps and Associated Gene Clusters
The genetic basis for Erinacin A biosynthesis is located within a specific biosynthetic gene cluster (BGC), often referred to as the eri cluster. cjnmcpu.comnih.gov This cluster contains the genes encoding the enzymes required for the synthesis of the cyathane diterpenoid core and its subsequent modifications.
The eri Gene Cluster : The eri BGC was first identified as a collection of eleven genes (eriA through eriJ) located near a geranylgeranyl diphosphate (B83284) synthase (GGPPS) gene. nih.gov This cluster includes genes for two UbiA prenyltransferases (eriF and eriG), a UDP-glycosyltransferase (eriJ), three cytochrome P450 proteins (eriA, eriC, eriI), two NAD(P) oxidoreductases (eriB, eriH), and an ATP-binding cassette transporter (eriD). nih.gov
Expansion of the Gene Cluster : Further research has expanded the known eri cluster, identifying additional genes such as three FAD oxidoreductases (eriK, eriM, eriN), an acetyltransferase (eriL), and two more NAD(P) oxidoreductases (eriO, eriP). nih.gov
Key Enzymatic Functions : The functions of several key enzymes have been characterized. EriG, a UbiA-type terpene synthase, is responsible for catalyzing the formation of the fundamental 5-6-7 tricyclic cyathane skeleton. nih.gov An unclustered FAD-dependent oxidase, EriM, has been identified as crucial for the formation of the allyl aldehyde group in erinacines. nih.gov Heterologous expression of these genes in hosts like Aspergillus oryzae and Saccharomyces cerevisiae has been used to confirm their functions and reconstitute parts of the biosynthetic pathway. nih.gov
Optimization of Biotechnological Cultivation Methodologies for Enhanced Erinacin A Production
Given the challenges of chemical synthesis, significant research has been dedicated to developing and optimizing biotechnological methods, primarily submerged and solid-state fermentation, to produce Erinacin A efficiently. nih.govd-nb.info
Development of Submerged Fermentation Systems and Process Parameter Optimization
Submerged fermentation in bioreactors allows for controlled conditions to maximize the production of mycelial biomass and Erinacin A. nih.gov Optimization of medium components and physical parameters is critical for achieving high yields.
Medium Composition : The carbon-to-nitrogen (C/N) ratio and the specific sources of each are crucial. nih.gov Glucose is a commonly used carbon source, while various nitrogen sources like casein peptone, yeast extract, and soybean powder have been explored. nih.govresearchgate.net The addition of inorganic salts, particularly ZnSO₄, has been shown to improve the synthesis of Erinacin A. d-nb.inforesearchgate.net
Process Parameters : The initial pH of the culture medium is a key parameter, with acidic conditions (pH 4.0-5.0) often favoring Erinacin A production. nih.govresearchgate.net Other important factors include temperature (typically around 25-26°C), agitation speed, and cultivation time, which generally ranges from 8 to 14 days for optimal yield. nih.govresearchgate.net
Large-Scale Production : Successful optimization has been demonstrated in large-scale bioreactors. For example, cultivation in a 10-L bioreactor under optimized conditions yielded 192 ± 42 mg/L of Erinacin A after eight days. nih.gov Further scaling up to 20-ton fermenters has also been reported, showing the potential for commercial exploitation. nih.gov
Table 1: Optimization of Submerged Fermentation for Erinacin A Production
| Study Scale | Optimal Medium Composition | Key Parameters | Erinacin A Yield | Source |
|---|---|---|---|---|
| Lab Scale | Glucose (69.87 g/L), Casein peptone (11.17 g/L), NaCl (1.45 g/L), ZnSO₄ (55.24 mg/L), KH₂PO₄ (1.0 g/L) | pH: 4.5, Time: 8 days | 192 mg/L | nih.govresearchgate.net |
| 100-L Bioreactor | Yeast extract (0.5%), Glucose (4%), Soybean powder (0.5%), Peptone (0.25%), Oat (1%), KH₂PO₄ (0.05%) | pH: 5.0, Time: 14 days | 206 mg/L (17.34 mg/g) | nih.gov |
Exploration of Solid-State Cultivation Techniques and Substrate Effects
Solid-state cultivation simulates the natural growing conditions of filamentous fungi and has been shown to produce a higher specific yield of Erinacin A compared to submerged cultures. mdpi.com
Substrate Selection : A variety of agricultural grains have been tested as substrates, including corn kernel, polished rice, brown rice, and millet. mdpi.comhilarispublisher.com Corn kernel has been identified as a particularly effective substrate, yielding high mycelial biomass and Erinacin A content. mdpi.comresearchgate.net
Effect of Physical and Chemical Factors : The particle size of the substrate significantly influences production; smaller particle sizes have been shown to increase the specific yield of Erinacin A. mdpi.com The addition of nitrogen sources like tryptone and inorganic salts such as ZnSO₄ can further enhance mycelial growth and metabolite production. mdpi.com For instance, the addition of 10mM ZnSO₄ to a corn kernel substrate resulted in a specific yield of 165.36 mg/g of Erinacin A. mdpi.comresearchgate.net
Reactor Design : Cultivation has been carried out in various vessels, from glass jars for small-scale optimization to horizontal stirred-tank reactors for larger-scale production. hilarispublisher.comresearchgate.net While glass jar cultivation proved successful for Erinacin A production, transferring the process to a horizontal stirred-tank reactor resulted in higher biomass but no detectable Erinacin A under the reported conditions, indicating that optimization is reactor-specific. hilarispublisher.comresearchgate.net
Table 2: Influence of Substrate and Additives in Solid-State Cultivation of H. erinaceus
| Substrate | Additives | Key Findings | Erinacin A Specific Yield (mg/g DW) | Source |
|---|---|---|---|---|
| Corn Kernel | None | Best substrate among six tested grains. | 12.53 | mdpi.com |
| Corn Kernel (<2.38 mm) | None | Smaller particle size significantly increased yield. | 60.15 | mdpi.com |
| Corn Kernel (<2.38 mm) | 10mM ZnSO₄·7H₂O | Addition of zinc sulfate (B86663) maximized production. | 165.36 | mdpi.com |
Table 3: Mentioned Compounds
| Compound Name | |
|---|---|
| (+)-Erinacin A-d3 | |
| Erinacin A | |
| Erinacin B | |
| Erinacin C | |
| Erinacin E | |
| Erinacin P | |
| Erinacin Q | |
| Geranylgeranyl diphosphate | |
| Glucose | |
| Casein peptone | |
| Tryptone | |
| Zinc Sulfate (ZnSO₄) | |
| Sodium Chloride (NaCl) |
Bioreactor Design and Engineering Considerations for Scalable Production
The scalable production of Erinacin A has been explored through both solid-state and submerged fermentation, with bioreactor design being a critical factor for yield and efficiency.
For solid-state cultivation, a 15-liter Horizontal Stirred Tank Reactor (HSTR) has been utilized. hilarispublisher.com In this system, H. erinaceus was grown on a substrate of husked and paddy millet at 24°C with an airflow of 5 L/min and periodic mixing at 80 rpm. hilarispublisher.comscribd.com While this HSTR setup achieved a high biomass yield of up to 350 mg/g, significantly more than the 100 mg/g obtained in static glass jar cultures, Erinacin A production was not detected in the reactor. hilarispublisher.comresearchgate.net Conversely, the highest Erinacin A concentration in glass jars was achieved with a substrate supplemented with 0.56% NaCl and 3.4% casein peptone. hilarispublisher.comresearchgate.net This highlights a significant challenge in scaling solid-state fermentation, where conditions optimized for biomass growth may not be conducive to secondary metabolite production.
Submerged fermentation in stirred-tank bioreactors represents a more controlled and scalable approach for industrial production. researchgate.net Research has demonstrated successful Erinacin A production in bioreactors ranging from 10 liters to 20 tons. nih.govresearchgate.netnih.gov Optimization of medium composition and culture parameters is crucial. In a 10-L bioreactor, a medium containing specific concentrations of glucose, casein peptone, NaCl, and ZnSO₄ at a pH of 4.5 yielded 192 mg/L of Erinacin A after eight days. researchgate.net Further scale-up to a 100-L bioreactor using a different medium composition resulted in a yield of 206 mg/L after 14 days. nih.gov A key finding is that a carbon-to-nitrogen (C/N) ratio of 6 to 10 and a pH between 4.0 and 5.0 appear to be important parameters for promoting Erinacin A biosynthesis. nih.govmdpi.com Commercial-scale production has been achieved in 20-ton fermentors, demonstrating the feasibility of large-scale manufacturing. nih.govnih.gov
Table 1: Comparison of Bioreactor Systems for Hericium erinaceus Cultivation and Erinacin A Production
| Bioreactor Type & Scale | Cultivation Method | Key Parameters | Biomass Yield | Erinacin A Yield | Source(s) |
|---|---|---|---|---|---|
| Glass Jars | Solid-State | Substrate: Millet mix + 0.56% NaCl, 3.4% Casein Peptone | 100 ± 12 mg/g | 225.4 x 10³ AUC* | hilarispublisher.comresearchgate.net |
| 15-L HSTR | Solid-State | Temp: 24°C; Airflow: 5 L/min; Agitation: 80 rpm (periodic) | Up to 350 mg/g | Not Detected | hilarispublisher.comresearchgate.net |
| 10-L Bioreactor | Submerged | Medium: Glucose (69.87 g/L), Casein Peptone (11.17 g/L), pH 4.5 | 13.3 ± 2.6 g/L | 192 ± 42 mg/L | researchgate.net |
| 100-L Bioreactor | Submerged | Medium: Glucose (4%), Yeast Extract (0.5%), pH 5 | 11.88 mg/g (dry weight) | 206 ± 7 mg/L | nih.gov |
| 20-ton Bioreactor | Submerged | Temp: 26°C; Agitation: 120 rpm; C/N Ratio: 10 | Not Specified | 5 mg/g (dry weight) | nih.gov |
AUC (Area Under the Curve) from HPLC chromatogram, indicating relative concentration.
Application of Genetic Engineering and Metabolic Pathway Engineering for Biosynthetic Yield Improvement
Improving the yield of Erinacin A through genetic and metabolic engineering is an emerging field of research that holds significant promise. The foundation for this work lies in a detailed understanding of the erinacine biosynthetic pathway, which has been the subject of recent investigations. cjnmcpu.comresearchgate.net The pathway involves cyathane diterpenes, and elucidating the enzymatic steps and regulatory mechanisms is a prerequisite for targeted genetic manipulation. cjnmcpu.comresearchgate.net
While specific examples of genetically engineering H. erinaceus for enhanced Erinacin A production are not yet widely published, related research demonstrates the potential of these techniques. Modern breeding and genomic approaches are considered key strategies for developing strains with higher yields of desired metabolites. researchgate.net For instance, integrative analysis of the transcriptome and proteome of H. erinaceus has been used to identify key pathways and regulatory mechanisms for polysaccharide synthesis. nih.gov In one study, Atmospheric and Room Temperature Plasma (ARTP) mutagenesis was successfully used to create mutant strains with polysaccharide yields increased by up to 47.45%. nih.gov This was linked to the upregulation of carbohydrate metabolism pathways and the dysfunction of the RAS-cAMP-PKA signaling pathway. nih.gov
These findings are highly relevant for Erinacin A production. The successful application of mutagenesis and multi-omics analysis for one class of metabolites (polysaccharides) provides a clear precedent for applying similar strategies to enhance the production of terpenoids like erinacines. nih.gov By identifying the specific genes involved in the erinacine biosynthetic pathway—from precursor synthesis to the final cyclization and modification steps—researchers can use tools like CRISPR-Cas9 to upregulate key enzymes or downregulate competing pathways, thereby channeling metabolic flux towards higher yields of Erinacin A. cjnmcpu.comresearchgate.net
Table 2: Relevant Pathways and Strategies for Metabolic Engineering of Hericium erinaceus
| Target Area | Description | Potential Application for Erinacin A | Source(s) |
|---|---|---|---|
| Biosynthetic Pathway Elucidation | Identifying enzymes and intermediates in the conversion of Geranylgeranyl pyrophosphate (GGPP) to erinacines. | Provides specific gene targets for upregulation to increase pathway throughput. | cjnmcpu.comresearchgate.net |
| Multi-Omics Analysis | Integrative analysis of genomics, transcriptomics, and proteomics to understand metabolic regulation. | Identification of regulatory networks (e.g., transcription factors) that control erinacine synthesis. | cjnmcpu.comnih.gov |
| ARTP Mutagenesis | A method for random mutagenesis to screen for high-yielding strains. | Has been proven effective for increasing polysaccharide yield and could be applied to screen for Erinacin A overproducers. | nih.gov |
| Signaling Pathway Regulation | The RAS-cAMP-PKA pathway was identified as a negative regulator of polysaccharide synthesis. | Modulating this or similar signaling pathways could de-repress secondary metabolite production, including erinacines. | nih.gov |
Total Chemical Synthesis Approaches and Strategies for the Erinacin a Skeleton
Retrosynthetic Analysis and Strategic Disconnections of the Cyathane Core
Retrosynthetic analysis is a critical first step in planning the synthesis of a complex molecule like Erinacin A. This process involves mentally deconstructing the target molecule into simpler, more accessible precursors. For the cyathane core, synthetic chemists have proposed and executed several distinct retrosynthetic strategies, often categorized by the key bond-forming reactions used to construct the tricyclic system.
A common theme in many approaches is the disconnection of the seven-membered C-ring or the six-membered B-ring at a late stage. For example, some strategies disconnect the C-ring via an aldol (B89426) condensation or a ring-closing metathesis (RCM) reaction. nih.govnih.gov The Trost synthesis of allocyathin B₂, a related cyathane, relies on a ruthenium-catalyzed cycloisomerization to form the central six-membered ring. nih.gov Similarly, a palladium-catalyzed intramolecular Heck cyclization has also been employed for this purpose. nih.gov
Other notable strategies focus on different ring closures:
A-Ring Formation: Danishefsky's approach utilized an iron-catalyzed Nazarov cyclization to construct the five-membered A-ring. nih.gov
C-Ring Formation: Snider's method employed an aluminum-catalyzed carbonyl-ene reaction for the C-ring construction. nih.gov
Tandem Cyclizations: More ambitious strategies, like that from the Phillips group, have used a ruthenium-catalyzed ring-opening/ring-closing metathesis to build the A and C rings simultaneously from a bridged bicyclic precursor. nih.gov
Development of Stereoselective Synthetic Routes to Complex Tricyclic Frameworks
The construction of the cyathane's 5-6-7 tricyclic framework requires precise control over the spatial arrangement of atoms, a challenge addressed through stereoselective reactions. A key difficulty lies in establishing the correct relative stereochemistry of the multiple stereocenters, including the trans 6-7 ring junction present in most cyathanes. nih.gov
Several powerful reactions have been harnessed to achieve this control:
Diels-Alder Reaction: An enantioselective Diels-Alder reaction between a quinone and a diene has been used to set up key stereocenters in a chiral building block early in the synthesis, as demonstrated in the synthesis of (-)-cyathin A₃. usask.ca
Ring-Closing Metathesis (RCM): RCM is a powerful tool for forming the seven-membered ring. In one synthesis of cyathin A₃ and B₂, an RCM reaction on a substrate derived from a spirocyclobutanone efficiently and stereoselectively constructed the seven-membered ring. nih.gov
Radical Cyclization: Aldehyde-olefin radical cyclizations have been effectively used to form the five-membered A-ring, completing the tricyclic core in syntheses of cyanthiwigin natural products. scispace.com
[5+2] Cycloadditions: Transition-metal-catalyzed [5+2] cycloaddition reactions have been explored as a rapid method to assemble the 5-6-7 core structure. usask.ca
These methods, often used in combination, allow chemists to build the complex, three-dimensional structure of the erinacine skeleton with a high degree of precision, ensuring that the final molecule has the correct biological activity.
Addressing Challenges and Innovations in Enantioselective Total Synthesis
The enantioselective total synthesis of erinacines—producing a single mirror image of the molecule—is fraught with challenges that have spurred significant innovation. researchgate.net A primary hurdle is the construction of contiguous stereogenic centers, especially the two all-carbon quaternary stereocenters at the C6 and C9 ring junctions. researchgate.netresearchgate.net
Key challenges and innovative solutions include:
Quaternary Stereocenter Formation: The Stoltz group developed a palladium-catalyzed asymmetric alkylation to create the C9 quaternary stereocenter, a pivotal innovation for accessing the cyanthiwigin family of cyathanes. scispace.comnih.gov Other approaches have used methods like a Birch reductive methylation followed by a carbenoid-mediated ring expansion to install the anti-oriented quaternary centers. researchgate.net
Strained Ring Formation: The seven-membered ring of the cyathane core is part of a strained system. In a biomimetic total synthesis of (-)-Erinacine E, the Nakada group devised a clever intramolecular aldol reaction. capes.gov.brorganic-chemistry.org This reaction was driven by the migration of a benzoyl group, a design feature that prevented a competing retro-aldol reaction that would have destroyed the desired product. organic-chemistry.org
Stereochemical Control: Achieving the correct stereochemistry can be difficult. In some cases, late-stage epimerization (inversion of a stereocenter) was necessary to arrive at the natural configuration. organic-chemistry.org In the synthesis of cyathin A₃, a newly developed in situ configuration inversion was a key step. usask.ca
These examples show that overcoming the synthetic challenges posed by the Erinacin A skeleton often requires the development of new chemical reactions or the clever application of existing ones in novel contexts.
Design and Implementation of Convergent and Efficient Synthetic Methodologies
Several total syntheses of cyathane diterpenoids have successfully employed convergent strategies. researchgate.net
Fragment Coupling: The Nakada group's synthesis of (+)-allocyathin B₂ and (-)-erinacine B utilized a convergent approach. researchgate.net They prepared key chiral building blocks using asymmetric catalysis and then coupled them. This strategy is not only efficient but also allows for divergent synthesis, meaning different derivatives can be made from a common intermediate for structure-activity relationship (SAR) studies. researchgate.net
Unified Intermediates: The Stoltz group's synthesis of cyanthiwigins was designed to rapidly prepare the carbocyclic core, which could then serve as a versatile branching point to access multiple members of the natural product family. scispace.com This highlights the power of a well-designed route to provide access to a range of related complex molecules from a common precursor.
Mechanistic Elucidation of + Erinacin a Biological Activities at the Molecular and Cellular Level
Molecular Investigations into Nerve Growth Factor (NGF) Synthesis Modulation
(+)-Erinacin A has been identified as a potent stimulator of nerve growth factor (NGF) synthesis. nih.govnih.govresearchgate.net This activity is central to its neuroprotective effects. mdpi.com Research indicates that erinacine A can cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system. nih.govresearchgate.net Studies in animal models have shown that administration of erinacine A leads to increased levels of NGF in the hippocampus and locus coeruleus, brain regions crucial for memory and attention. nih.govresearchgate.net
The precise molecular pathways through which (+)-Erinacin A upregulates NGF are a subject of ongoing research. However, studies have pointed towards the activation of specific signaling cascades. In cultured astrocyte cells, (+)-Erinacin A has been shown to enhance the expression and secretion of NGF. core.ac.uk This suggests a mechanism involving the transcriptional regulation of the NGF gene. The neuroprotective effects of erinacine A are linked to the stimulation of NGF synthesis, which in turn supports neuronal survival and differentiation. nih.govmdpi.com Further research suggests that the anti-inflammatory properties of erinacines, potentially through the inhibition of inducible nitric oxide synthase (iNOS) and the p38 MAPK pathway, may also contribute to a cellular environment conducive to NGF production and neuroprotection. medchemexpress.commdpi.com
Various cellular models have been instrumental in assessing the neurotrophic activity of (+)-Erinacin A. Mouse astroglial cells have been a primary model for demonstrating the compound's ability to stimulate NGF synthesis. mdpi.comcaymanchem.comcaymanchem.com Additionally, rat pheochromocytoma PC12 cells are used to study the neurite outgrowth-promoting effects of NGF induced by erinacines. researchgate.net These models allow for the quantification of NGF production and the observation of subsequent neuronal differentiation, providing a platform to dissect the molecular players involved.
| Cellular Model | Application in (+)-Erinacin A Research | Key Findings |
| Mouse Astroglial Cells | Assessment of NGF synthesis stimulation | (+)-Erinacin A increases the production of NGF. caymanchem.comcaymanchem.com |
| PC12 Pheochromocytoma Cells | Evaluation of neurite outgrowth | Demonstrates the biological activity of the induced NGF. researchgate.net |
Detailed Analysis of Molecular Pathways Involved in NGF Upregulation
Studies on Cellular Apoptosis and Cell Cycle Modulation Mechanisms
In addition to its neurotrophic effects, (+)-Erinacin A exhibits significant activity in modulating cellular apoptosis and the cell cycle, particularly in the context of oncology research. researchgate.netmedchemexpress.comnih.gov
Research has shown that (+)-Erinacin A can induce apoptosis in cancer cells through the activation of both the extrinsic and intrinsic pathways. medchemexpress.comresearchgate.netnih.gov In human colorectal cancer cells (DLD-1), treatment with erinacine A triggers the extrinsic pathway by upregulating the expression of death receptors such as tumor necrosis factor receptor (TNFR), Fas, and Fas ligand (FasL). nih.govfrontiersin.org This leads to the activation of caspase-8. medchemexpress.comnih.gov Concurrently, the intrinsic pathway is activated, as evidenced by the activation of caspase-9 and caspase-3. medchemexpress.comnih.gov The activation of these pathways is mediated by the JNK/p300/p50 signaling pathway, which involves the phosphorylation of Jun N-terminus kinase (JNK1/2), NFκB p50, and p300. nih.govfrontiersin.org
A key aspect of the pro-apoptotic activity of (+)-Erinacin A is its ability to downregulate anti-apoptotic proteins. mdpi.comnih.gov Studies in DLD-1 colorectal cancer cells have demonstrated that erinacine A treatment leads to a time-dependent suppression of the expression of Bcl-2 and Bcl-xL. nih.gov These proteins are crucial regulators of the intrinsic apoptotic pathway, and their inhibition facilitates the progression of apoptosis. mdpi.com The decrease in these anti-apoptotic proteins, coupled with an increase in pro-apoptotic proteins like Bax, shifts the cellular balance towards apoptosis. nih.govbioscience.co.uk
| Protein | Effect of (+)-Erinacin A Treatment | Cellular Pathway |
| Bcl-2 | Decreased expression medchemexpress.comnih.gov | Intrinsic Apoptosis |
| Bcl-xL | Decreased expression medchemexpress.comnih.gov | Intrinsic Apoptosis |
(+)-Erinacin A has been shown to induce cell cycle arrest in the G1 phase in human colorectal cancer cells. caymanchem.comresearchgate.net This effect is linked to the generation of reactive oxygen species (ROS). nih.govresearchgate.net The accumulation of ROS activates the p70S6K and mitogen-activated protein kinases (MAPK) pathways, which in turn leads to the expression of the cyclin-dependent kinase inhibitor p21. researchgate.net The upregulation of p21 results in the inactivation of cyclin-dependent kinase 2 (cdk2)/cyclin E and cdk4/cyclin D1 complexes, which are essential for the G1 to S phase transition, thereby halting cell proliferation. researchgate.net
Regulation of Anti-Apoptotic Protein Expression Profiles (e.g., Bcl-2, Bcl-XL)
Interventions with Intracellular Signaling Pathways (e.g., MAPK/ERK, NF-κB, JNK, p38)
(+)-Erinacin A exerts its biological effects by modulating a complex network of intracellular signaling pathways crucial for cell survival, proliferation, and stress responses. Its interventions are particularly noted within the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) cascades.
In the context of neuroprotection, particularly against ischemic injury, (+)-Erinacin A has been shown to inhibit the activation of the p38 MAPK pathway. medchemexpress.commedchemexpress.comresearchgate.netnih.gov This inhibitory action is a key component of its neuroprotective mechanism, often coupled with the suppression of inducible nitric oxide synthase (iNOS). researchgate.netnih.govnih.gov In models of Parkinson's disease, the neuroprotective effects are associated with the inhibition of endoplasmic reticulum stress through the modulation of c-Jun N-terminal kinase (JNK) 1/2 and p38 phosphorylation. nih.govmdpi.commdpi.com
Conversely, in oncology studies, (+)-Erinacin A leverages these same pathways to induce apoptosis in cancer cells. In human colorectal cancer cells, it upregulates the phosphorylation of JNK at threonine 183 and tyrosine 185. medchemexpress.commedchemexpress.comnih.gov This activation is a critical step in initiating the apoptotic cascade.
The NF-κB pathway is another significant target. In colorectal cancer models, (+)-Erinacin A activates the NF-κB p50 subunit as part of the JNK/p300/NF-κB signaling axis, which promotes the expression of death receptors. medchemexpress.comnih.gov However, in other contexts, such as in models of depression, erinacine A-enriched mycelium has been observed to block NF-κB signals, highlighting the context-dependent nature of its activity. nih.govfloydfungi.ch
The bioactivity of (+)-Erinacin A is intrinsically linked to its ability to modulate the phosphorylation status of key signaling proteins and kinases. This regulation is highly specific to the cellular context and target pathway.
In cancer cell lines, (+)-Erinacin A promotes a pro-apoptotic state by activating specific kinase phosphorylation events. Research in human colorectal cancer cells demonstrates a significant upregulation in the phosphorylation of JNK. medchemexpress.commedchemexpress.comresearchgate.net In gastric cancer cells, its apoptotic effects are associated with increased phosphorylation within the Focal Adhesion Kinase (FAK)/Protein Kinase B (Akt)/p70S6K and the p21-activated kinase (PAK-1) pathways. mdpi.comhielscher.comresearchgate.net Furthermore, studies have revealed its ability to induce sustained phosphorylation in the PI3K/mTOR/p70S6K and ROCK1/LIMK2/Cofilin pathways, which are involved in cell growth and cytoskeletal dynamics. nih.gov
In contrast, in neuronal cells, (+)-Erinacin A often exhibits an inhibitory effect on stress-related kinase phosphorylation. For instance, it attenuates the phosphorylation of p38 MAPK in models of brain ischemia, which is a critical component of its neuroprotective effect. researchgate.netnih.gov However, some studies also show that post-treatment with (+)-Erinacin A can lead to the activation of prosurvival kinases like Akt and ERK, contributing to improved neuronal survival. mdpi.com In models of depression, it has been shown to activate the BDNF/TrkB/PI3K/Akt/GSK-3β pathway, which is crucial for neuronal plasticity and survival. floydfungi.ch
| Protein/Kinase | Effect of (+)-Erinacin A | Cellular Context | Observed Outcome | References |
|---|---|---|---|---|
| JNK (c-Jun N-terminal kinase) | Upregulates phosphorylation (Thr183/Tyr185) | Colorectal Cancer Cells | Induction of apoptosis | medchemexpress.commedchemexpress.comnih.govresearchgate.net |
| p38 MAPK | Inhibits phosphorylation | Ischemic Neurons | Neuroprotection | medchemexpress.commedchemexpress.comresearchgate.netnih.gov |
| FAK/Akt/p70S6K | Upregulates phosphorylation | Gastric Cancer Cells | Induction of apoptosis | mdpi.comhielscher.comresearchgate.net |
| PAK-1 (p21-activated kinase 1) | Upregulates phosphorylation | Gastric Cancer Cells | Induction of apoptosis | mdpi.comhielscher.comresearchgate.net |
| ROCK1/LIMK2/Cofilin | Upregulates phosphorylation | Colorectal Cancer Cells | Apoptosis, Anti-invasion | nih.gov |
| NF-κB p50 | Upregulates activation | Colorectal Cancer Cells | Induction of apoptosis | medchemexpress.commedchemexpress.comnih.gov |
| BDNF/TrkB/PI3K/Akt/GSK-3β | Activates pathway | Mouse Brain (Depression Model) | Antidepressant-like effects | floydfungi.ch |
(+)-Erinacin A significantly influences gene expression by activating specific transcription factors, leading to broad changes in the cellular transcriptome. A key mechanism involves the JNK/p300/NF-κB p50 signaling pathway. medchemexpress.comnih.gov Activation of this pathway leads to the transcriptional upregulation of crucial genes involved in the extrinsic apoptosis pathway, namely Tumor Necrosis Factor Receptor (TNFR), Fas, and Fas ligand (FasL). medchemexpress.comnih.gov
This process is not just a simple activation but involves epigenetic modifications. Research indicates that the transcriptional activation is associated with histone H3 acetylation at lysine (B10760008) 9 and 14 (H3K9K14ac) on the promoters of these death receptor genes. nih.govhielscher.comresearchgate.net This implicates the histone acetyltransferase p300 as a critical co-activator in the mechanism of action of (+)-Erinacin A.
In addition to pro-apoptotic genes, (+)-Erinacin A also modulates the expression of genes involved in cell cycle regulation. It has been found to downregulate the expression of key cell cycle proteins, including cyclin A, cyclin E, cyclin D1, CDK2, and CDK4, while simultaneously inducing the expression of the cyclin-dependent kinase inhibitor p21. researchgate.net In neuroprotection, it suppresses the expression of the pro-apoptotic transcription factor CCAAT/enhancer-binding protein homologous protein (CHOP), which is typically induced during endoplasmic reticulum stress. medchemexpress.commedchemexpress.comresearchgate.netnih.gov
Characterization of Protein Phosphorylation Events and Kinase Modulation
Modulation of Cellular Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The interaction of (+)-Erinacin A with cellular redox systems is multifaceted and appears to be a central pillar of its biological activity. Its effect on Reactive Oxygen Species (ROS) is highly dependent on the cellular environment and the pathological condition being targeted.
In the context of oncology, (+)-Erinacin A acts as a pro-oxidant, inducing the generation of ROS in cancer cells. researchgate.netresearchgate.nettargetmol.comcaymanchem.com This elevation of intracellular ROS serves as an intrinsic apoptotic stimulus, triggering cell death pathways and contributing to its anti-tumor effects. researchgate.netnih.gov The production of ROS has been identified as a key event that precedes cell cycle arrest and apoptosis in colorectal cancer cells. researchgate.nettargetmol.comcaymanchem.com
Conversely, in the realm of neuroprotection, (+)-Erinacin A exhibits potent antioxidant properties. In models of neurodegenerative diseases and ischemic stroke, it reduces oxidative stress by scavenging reactive oxygen species. researchgate.netnih.govscienceopen.com It has been shown to mitigate the production of harmful molecules like nitrotyrosine and to restore depleted levels of endogenous antioxidants such as glutathione. mdpi.comhielscher.com This dual role—inducing ROS in cancer cells while quenching it in neurons—highlights its sophisticated mechanism of action, allowing for selective cytotoxicity against tumor cells while protecting healthy neuronal tissue. mdpi.com
Investigations into Interactions with Cytoskeletal Dynamics and Actin Network Perturbation
(+)-Erinacin A has been found to interact with the cellular cytoskeleton, particularly the actin network, which plays a critical role in cell morphology, motility, and division. Its influence on cytoskeletal dynamics is a key aspect of its anti-cancer activity, particularly in inhibiting tumor cell invasion and metastasis.
Studies have shown that (+)-Erinacin A upregulates the expression of proteins involved in the organization and function of the actin cytoskeleton. nih.gov A proteomics-based investigation in colorectal cancer cells identified two key actin-binding proteins, cofilin-1 (COFL1) and profilin-1 (PROF1), as being significantly upregulated following treatment. nih.gov
The compound induces the phosphorylation of cofilin at serine 3, an event known to inactivate its actin-depolymerizing activity, which can lead to the stabilization of actin stress fibers and ultimately contribute to apoptosis. nih.gov This modulation of cofilin activity is linked to the upstream ROCK1/LIMK2/Cofilin signaling pathway. nih.gov By altering the actin depolymerization pathway, (+)-Erinacin A can effectively inhibit the invasive properties of cancer cells. nih.gov Interestingly, in neuronal survival models, activation of related pathways involving PAK1, LIMK2, and Cofilin has been associated with protective effects, suggesting a complex, context-specific role for cytoskeletal modulation. mdpi.com
Identification of Specific Enzymatic and Protein Target Interactions (e.g., Histone Acetyltransferase, NO Synthase, Caspase)
(+)-Erinacin A interacts with and modulates the activity of several specific enzymes and proteins, which are central to its therapeutic effects.
Histone Acetyltransferase (HAT): (+)-Erinacin A indirectly influences HAT activity through the JNK/p300/NF-κB signaling pathway. medchemexpress.commedchemexpress.comnih.gov The recruitment of the co-activator p300, which possesses intrinsic HAT activity, leads to the acetylation of histone H3 at the promoters of death receptor genes like TNFR and Fas, thereby promoting their transcription and subsequent apoptosis. nih.govhielscher.com
Nitric Oxide Synthase (NOS): A prominent target of (+)-Erinacin A is inducible nitric oxide synthase (iNOS). It consistently demonstrates the ability to inhibit the expression and activity of iNOS in various models, particularly those related to inflammation and ischemic brain injury. medchemexpress.commedchemexpress.comnih.govnih.govhycultec.de By suppressing iNOS, it reduces the production of nitric oxide (NO) and the formation of peroxynitrite, thereby decreasing nitrotyrosine levels and mitigating nitrosative stress and neuronal damage. medchemexpress.comresearchgate.net
Caspases: As a potent inducer of apoptosis, (+)-Erinacin A robustly activates the caspase family of proteases. It triggers both the extrinsic and intrinsic apoptotic pathways. Activation of initiator caspase-8 indicates engagement of the death receptor pathway, while activation of initiator caspase-9 points to the mitochondrial pathway. medchemexpress.commedchemexpress.comnih.govresearchgate.net Both pathways converge on the activation of executioner caspase-3, which is a hallmark of apoptosis and is consistently observed in cells treated with (+)-Erinacin A. medchemexpress.commedchemexpress.comresearchgate.netmedchemexpress.com
Bcl-2 Family Proteins: In conjunction with caspase activation, (+)-Erinacin A modulates the expression of Bcl-2 family proteins. It decreases the levels of anti-apoptotic members like Bcl-2 and Bcl-xL, while influencing pro-apoptotic members such as Bax, thereby shifting the cellular balance towards apoptosis. medchemexpress.commedchemexpress.comnih.gov
| Target | Mechanism of Interaction | Biological Outcome | References |
|---|---|---|---|
| Histone Acetyltransferase (p300) | Indirect activation via JNK/NF-κB pathway | Increased histone acetylation (H3K9K14ac) at death receptor promoters | medchemexpress.commedchemexpress.comnih.govhielscher.com |
| Inducible NO Synthase (iNOS) | Inhibition of expression | Reduced NO production, anti-inflammatory and neuroprotective effects | medchemexpress.commedchemexpress.comnih.govnih.govhycultec.de |
| Caspase-3, -8, -9 | Activation via cleavage | Execution of apoptosis | medchemexpress.commedchemexpress.comnih.govresearchgate.netmedchemexpress.com |
| Bcl-2, Bcl-xL | Inhibition of expression | Promotion of apoptosis | medchemexpress.commedchemexpress.comnih.gov |
Biological Target Identification and Validation Research for Erinacin a
Application of Proteomic and Metabolomic Approaches for Target Discovery
Proteomic and metabolomic studies offer a global, unbiased view of the cellular changes induced by a compound, providing a powerful platform for identifying novel biological targets.
Proteomic analysis, particularly using two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry, has been instrumental in elucidating the molecular targets of Erinacin A in the context of cancer. nih.govnih.gov In a notable study investigating the effects of Erinacin A on colorectal cancer (CRC) cells (HCT-116 and DLD-1), a proteomics-based approach was used to identify proteins that were differentially expressed upon treatment. nih.govnih.gov This research revealed that Erinacin A treatment led to an increase in cytotoxicity and the production of reactive oxygen species (ROS), alongside a decrease in cell proliferation and invasiveness. nih.govnih.gov
The proteomic analysis identified ten differentially displayed proteins. Among these, cofilin-1 (COFL1) and profilin-1 (PROF1) were identified as novel protein targets of Erinacin A. nih.govnih.gov These proteins are known to be involved in the regulation of the actin cytoskeleton, and their modulation by Erinacin A helps to explain the compound's inhibitory effect on cancer cell invasiveness. nih.govnih.gov The study further demonstrated that the effects of Erinacin A on these proteins were linked to the activation of the PI3K/mTOR/p70S6K and ROCK1/LIMK2/Cofilin signaling pathways. nih.govnih.gov
Metabolomic studies of Erinacin A have also been conducted, primarily to understand its metabolic pathways in biological systems. researchgate.net While these studies are not directly aimed at identifying the primary therapeutic targets, they provide crucial information on the biotransformation of Erinacin A. For instance, research has identified several metabolites of Erinacin A in rat and human liver S9 fractions, indicating that the compound undergoes significant metabolism. researchgate.net Understanding the metabolic fate of Erinacin A is essential for a complete picture of its bioactivity and can indirectly inform target identification by revealing the active forms of the compound within the body.
| Protein | Function | Observed Change | Associated Pathway |
|---|---|---|---|
| Cofilin-1 (COFL1) | Actin-depolymerizing factor | Upregulated | ROCK1/LIMK2/Cofilin |
| Profilin-1 (PROF1) | Actin-binding protein | Upregulated | Actin cytoskeleton regulation |
| Hepatoma-derived growth factor (HDGF) | Growth factor | Downregulated | - |
| Nucleophosmin (NPM) | Ribosome biogenesis, cell proliferation | Downregulated | - |
Utilization of Affinity Chromatography and Pull-Down Assays for Protein Binding Characterization
Affinity chromatography and pull-down assays are powerful techniques for isolating and identifying proteins that physically interact with a small molecule like Erinacin A. thermofisher.com These methods rely on the principle of using a "bait" molecule to "fish" for its binding partners ("prey") from a complex mixture of proteins, such as a cell lysate. sens.orgcreative-proteomics.com
In the context of Erinacin A, an affinity chromatography setup would typically involve immobilizing Erinacin A or a derivative onto a solid support matrix, such as agarose (B213101) beads. thermofisher.com This immobilized Erinacin A then serves as the bait. When a cell lysate is passed over this matrix, proteins that have an affinity for Erinacin A will bind to it, while non-interacting proteins will wash away. sens.org The bound proteins can then be eluted and identified using techniques like mass spectrometry.
A pull-down assay operates on a similar principle but is often used to confirm a suspected protein-protein interaction or to identify novel interactions in a smaller-scale format. thermofisher.comcreative-proteomics.com For Erinacin A, this would involve creating a tagged version of the molecule (e.g., with biotin (B1667282) or a GST-tag) that can be captured by beads coated with a corresponding binding partner (e.g., streptavidin or glutathione). creative-proteomics.com This "bait" complex is then incubated with a cell lysate to capture interacting proteins.
While specific studies detailing the use of affinity chromatography or pull-down assays with Erinacin A for target identification are not yet widely published, the scientific literature suggests that such chemical proteomics approaches are a necessary next step to fully elucidate its direct binding partners. rsc.org For example, a study on the antihemorrhagic factor "erinacin" from the European hedgehog utilized affinity chromatography in its purification process, demonstrating the utility of this technique for similar molecules. researchgate.net The development of a clickable, tagged probe of Erinacin A would be a significant advancement, enabling more precise pull-down experiments and a clearer identification of its direct cellular targets. rsc.org
Implementation of Genomic Screening and CRISPR-based Approaches for Gene Target Identification
Genomic screening, particularly with the advent of CRISPR-Cas9 technology, has revolutionized the field of drug target discovery. synthego.combiocompare.com These powerful tools allow for systematic, genome-wide loss-of-function or gain-of-function screens to identify genes that are essential for a specific cellular phenotype, such as sensitivity or resistance to a drug. synthego.comaddgene.org
A CRISPR-based screen to identify the targets of Erinacin A would involve introducing a library of single-guide RNAs (sgRNAs) into a population of cells. synthego.com Each sgRNA is designed to target and knock out a specific gene. By treating this population of knockout cells with Erinacin A, researchers can identify which gene knockouts lead to altered sensitivity to the compound. For instance, if knocking out a particular gene renders the cells resistant to Erinacin A-induced cell death, it suggests that this gene or its protein product is a critical component of the pathway through which Erinacin A exerts its effects. addgene.org
There are two main formats for CRISPR screens: pooled and arrayed. synthego.com In a pooled screen, a mixed population of cells with different gene knockouts is treated with the compound, and the sgRNAs that are enriched or depleted in the surviving population are identified by next-generation sequencing. addgene.org An arrayed screen involves testing each gene knockout individually in separate wells, which allows for more complex phenotypic readouts. synthego.com
Although specific studies applying CRISPR screens for the target identification of Erinacin A have not yet been published, this methodology holds immense potential. It offers an unbiased, high-throughput approach to map the genetic dependencies of Erinacin A's activity and to uncover novel targets and pathways that may have been missed by other methods. biocompare.commyllia.com Such screens could be performed in various cell types, including cancer cells and neuronal cells, to elucidate the context-specific mechanisms of action of Erinacin A.
Rigorous Validation of Identified Targets using Genetic and Pharmacological Interventions
Once potential biological targets of Erinacin A are identified through approaches like proteomics or genomic screening, rigorous validation is essential to confirm their role in the compound's mechanism of action. This validation typically involves a combination of genetic and pharmacological interventions.
Pharmacological validation involves the use of specific inhibitors or activators of the identified target or its signaling pathway. For example, in the proteomics study of Erinacin A in colorectal cancer cells, researchers used specific inhibitors of the PI3K/mTOR/p70S6K pathway to confirm that the anti-invasive effects of Erinacin A were indeed mediated through this signaling cascade. nih.gov The use of these inhibitors demonstrated that the differential expression of cofilin-1 and profilin-1 during Erinacin A treatment was dependent on the activation of this pathway. nih.gov
Further pharmacological validation of Erinacin A's targets has been demonstrated in studies of its effects on other signaling pathways. For instance, research has shown that Erinacin A induces apoptosis in human colorectal cancer cells by activating the JNK/p300/p50 signaling pathway, leading to the expression of TNFR, Fas, and Fas ligand. frontiersin.org The use of specific kinase inhibitors for this pathway blocked the effects of Erinacin A, thereby validating the involvement of these signaling molecules. frontiersin.org Additionally, the modulation of the Bcl-2 family of proteins and the activation of caspases have been shown to be key events in Erinacin A-induced apoptosis, providing further pharmacological evidence for its mechanism of action. frontiersin.orgresearchgate.net
Genetic validation involves modulating the expression of the target gene directly, for example, through techniques like siRNA-mediated knockdown or CRISPR-based knockout. By silencing the gene encoding a putative target protein, researchers can determine if the cellular response to Erinacin A is altered. If silencing the target gene mimics or blocks the effect of Erinacin A, it provides strong evidence that the compound acts through that target. While specific genetic validation studies for the targets of Erinacin A are an area for future research, the combination of proteomic identification and pharmacological validation has provided a solid foundation for understanding its molecular mechanisms.
| Signaling Pathway | Key Protein Targets/Mediators | Observed Effect of Erinacin A | Validation Method |
|---|---|---|---|
| PI3K/mTOR/p70S6K | PI3K, mTOR, p70S6K | Activation | Pharmacological inhibitors |
| ROCK1/LIMK2/Cofilin | ROCK1, LIMK2, Cofilin-1 | Activation/Upregulation | Pharmacological inhibitors, Western blot |
| JNK/p300/p50 | JNK, p300, NF-κB p50 | Phosphorylation/Activation | Kinase inhibitors, Western blot |
| Extrinsic Apoptosis | TNFR, Fas, FasL, Caspase-8 | Upregulation/Activation | Western blot, Immunohistochemistry |
| Intrinsic Apoptosis | Bcl-2, Bcl-xL, Bax, Caspase-9, Caspase-3 | Downregulation of anti-apoptotic, upregulation of pro-apoptotic proteins | Western blot |
Structure Activity Relationship Sar Studies and Derivatization Strategies of Erinacin a
Design, Synthesis, and Biological Evaluation of Erinacin A Analogs and Derivatives
The core of SAR studies lies in creating and testing analogs of a lead compound. For Erinacin A, a cyathane diterpenoid isolated from the mushroom Hericium erinaceus, this involves synthesizing or isolating related structures and evaluating their biological effects, such as anticancer and neuroprotective activities. biosynth.commedchemexpress.com
Research has led to the isolation and characterization of several natural analogs. Erinacine E, for instance, was identified as a potent and highly selective kappa opioid receptor agonist. nih.gov Preliminary SAR studies on erinacine E and its related analogs indicated that all of its functional groups and side chains were essential for its receptor binding activity. nih.gov Other related cyathane diterpenoids, named hericinoids, have also been isolated from the cultures of Hericium erinaceus. researchgate.net
The biological evaluation of these analogs is critical. Erinacin A itself has been shown to induce cancer cell death by activating apoptosis pathways and to exert neuroprotective effects by inhibiting nitric oxide synthase (iNOS). medchemexpress.com In vivo studies have demonstrated its ability to reduce tumor volume in xenograft mouse models. medchemexpress.com Analogs are tested in similar assays to determine if their structural modifications lead to improved activity, selectivity, or other desirable properties. For example, the anticancer effects of Erinacin A have been linked to its ability to cause cell cycle arrest at the G1 phase. rsc.org
Table 1: Biological Activity of Selected Erinacin Analogs
| Compound | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| (+)-Erinacin A | Anticancer, Neuroprotective | Induces apoptosis in cancer cells; stimulates Nerve Growth Factor (NGF) synthesis. | biosynth.commedchemexpress.com |
| Erinacine E | Kappa Opioid Receptor Agonist | Potent and selective binding to the kappa opioid receptor; all functional groups appear necessary for activity. | nih.gov |
| Hericinoids | Cytotoxicity | Bioactive substances with potential cytotoxic effects. | researchgate.net |
Influence of Stereochemistry on Biological Activity and Receptor Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in how a compound interacts with biological targets like enzymes and receptors. Even minor changes in stereochemistry can lead to significant differences in biological activity.
In the structural elucidation of hericinoid A, a relative of erinacin A, researchers explored eight possible stereoisomers to determine the correct spatial orientation of its atoms. researchgate.net The final stereochemistry was confirmed through advanced spectroscopic techniques, specifically rotating frame Overhauser effect spectroscopy (ROESY), which provides information about the spatial proximity of atoms. researchgate.net This detailed stereochemical analysis underscores the importance of precise 3D structure for a molecule's function. While specific studies detailing how each stereoisomer of Erinacin A differentially affects receptor binding are not broadly available, the principles of pharmacology dictate that only one enantiomer or diastereomer typically exhibits the desired potent activity.
Systematic Structural Modifications and Assessment of Functional Group Contributions
SAR studies involve the systematic modification of a molecule's functional groups to map out which parts are crucial for its activity (the pharmacophore) and which can be altered. For a complex molecule like Erinacin A, this could involve modifying its hydroxyl groups, the ester linkage, or the cyathane core.
While comprehensive SAR studies on Erinacin A are still emerging, preliminary findings for the related compound, erinacine E, suggest that its activity as a kappa opioid receptor agonist is highly sensitive to structural changes, with all functional groups and side chains being required for activity. nih.gov This indicates a very specific interaction with its receptor, where the entire molecule fits precisely into the binding pocket.
General SAR strategies that could be applied to Erinacin A include:
Ester Modification: Changing the D-xylose moiety to other sugars or aliphatic chains to probe the importance of this group for solubility and target binding.
Hydroxyl Group Derivatization: Converting the hydroxyl groups into ethers or esters to determine their role as hydrogen bond donors or acceptors.
Core Modification: Altering the cyathane diterpenoid skeleton, although synthetically challenging, to understand the structural requirements of the core framework.
Investigation of Deuterated Analogs (e.g., (+)-Erinacin A-d3) in SAR and Metabolic Studies
A sophisticated strategy in modern drug design is the use of deuteration—the replacement of hydrogen atoms with their heavier isotope, deuterium (B1214612). This modification does not significantly change the molecule's shape or stereochemistry but can have a profound impact on its metabolism.
The C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break. This phenomenon, known as the "kinetic isotope effect," can slow down the rate of metabolic degradation at the site of deuteration. nih.gov The primary goal of investigating a deuterated analog like this compound is to improve the pharmacokinetic profile of the parent compound.
Rationale for Studying this compound:
Blocking Metabolic Pathways: Studies have shown that Erinacin A is metabolized by liver enzymes. researchgate.net One of its metabolites has been identified as erinacine B. researchgate.net By strategically placing deuterium atoms on positions susceptible to metabolic oxidation, the formation of potentially less active or inactive metabolites could be blocked. This approach has been successful for other drugs, where deuteration at a metabolic site led to significantly reduced formation of toxic metabolites. nih.gov
Enhanced Efficacy: By increasing the stability and exposure of the active compound, deuteration can lead to improved in vivo efficacy, as has been demonstrated with other deuterated agents. nih.gov
The investigation of this compound would involve its chemical synthesis, followed by in vitro metabolic studies using liver S9 fractions or microsomes to compare its metabolic rate and metabolite profile against the non-deuterated (+)-Erinacin A. researchgate.net Subsequent in vivo pharmacokinetic studies in animal models would be essential to confirm if the anticipated benefits of improved stability and exposure translate to a real-world biological system. nih.govnih.gov
Table 2: Hypothetical Comparison of (+)-Erinacin A and this compound
| Property | (+)-Erinacin A | This compound (Hypothetical) | Rationale |
|---|---|---|---|
| Metabolic Rate | Standard | Slower | Kinetic Isotope Effect slows C-D bond cleavage by metabolic enzymes. |
| Bioavailability | Baseline | Potentially Higher | Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation. |
| Half-life (t½) | Baseline | Potentially Longer | Slower metabolic clearance leads to a longer duration of action in the body. |
| Target Affinity | Unchanged | Unchanged | Deuteration is isosteric and does not typically alter receptor binding affinity. |
Advanced Analytical Methodologies for Research and Characterization of Erinacin a and Its Analogs
Development and Application of High-Resolution Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, UHPLC)
High-resolution chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for the separation and purity assessment of erinacine A from complex matrices like Hericium erinaceus mycelia. mdpi.comnih.govnih.gov These methods offer high reproducibility and are significant improvements over older, more labor-intensive open-column chromatography techniques. mdpi.com
Researchers have developed various HPLC and UHPLC methods to achieve high-purity erinacine A. For instance, a two-dimensional chromatographic fractionation protocol, combining normal-phase flash chromatography with semi-preparative reversed-phase HPLC, has been successfully used to isolate erinacine A with a purity of 97.4%. mdpi.comnih.govresearchgate.net This approach effectively removes challenging impurities, including structural isomers and analogs. nih.govresearchgate.net The purity of the isolated erinacine A is often confirmed using HPLC coupled with a charged aerosol detector (CAD), which is a universal detector capable of identifying impurities that might be missed by UV or mass spectrometry detectors. mdpi.comnih.govresearchgate.net
Other effective separation techniques include high-speed countercurrent chromatography (HSCCC), which has been shown to yield erinacine A with a purity of over 95%. nih.govresearchgate.net The choice of the two-phase solvent system is critical for the successful separation of the desired diterpenoid. mdpi.comnih.govresearchgate.net
The development of these high-resolution chromatographic methods has been instrumental in obtaining high-purity erinacine A, which is essential for further research and potential therapeutic applications, especially given its limited commercial availability and high cost. mdpi.comnih.gov
Table 1: Chromatographic Techniques for Erinacin A Analysis
| Technique | Description | Purity Achieved | Reference |
| 2D NP/RP-HPLC | A two-dimensional approach combining Normal-Phase and Reversed-Phase High-Performance Liquid Chromatography. | 97.4% | mdpi.comnih.govresearchgate.net |
| HSCCC | High-Speed Countercurrent Chromatography, a liquid-liquid partition chromatography technique. | >95% | nih.govresearchgate.net |
| HPLC-UV | High-Performance Liquid Chromatography with Ultraviolet detection. | Used for quantification and confirmation. | mdpi.comnih.gov |
| HPLC-CAD | High-Performance Liquid Chromatography with Charged Aerosol Detection. | Used for purity assessment. | mdpi.comnih.govresearchgate.net |
| UPLC | Ultra-High-Performance Liquid Chromatography, offering higher resolution and faster analysis times than HPLC. | Used in metabolite identification studies. | mdpi.comnih.gov |
Sophisticated Mass Spectrometry (MS) Applications for Molecular Characterization and Quantitative Analysis
Mass spectrometry (MS) plays a pivotal role in the molecular characterization and quantitative analysis of erinacine A and its analogs. When coupled with chromatographic techniques like HPLC and UPLC, MS provides a powerful tool for identifying and quantifying these compounds with high sensitivity and specificity.
Strategic Application of Stable Isotope-Labeled Internal Standards (e.g., (+)-Erinacin A-d3) in Quantitative LC-MS/MS Method Development
For accurate quantification in complex biological matrices, stable isotope-labeled internal standards (SIL-IS) are the gold standard. lgcstandards.comscispace.comnih.gov In the context of erinacine A analysis, this compound serves as an ideal internal standard for quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. medchemexpress.com
The use of a SIL-IS like this compound is crucial because it shares identical physicochemical properties with the analyte, erinacine A. nih.gov This means it co-elutes with the analyte and experiences the same matrix effects, such as ion suppression or enhancement, during electrospray ionization. lgcstandards.com By adding a known amount of this compound to the sample, any variations in sample preparation, chromatographic retention, and ionization efficiency can be corrected for, leading to highly accurate and precise quantification. scispace.com
Deuterium-labeled compounds, such as this compound, are commonly used as SIL-IS. lumiprobe.com The mass difference between the labeled and unlabeled compound allows for their distinct detection in the mass spectrometer. The development of LC-MS/MS methods utilizing this compound has been validated according to regulatory guidelines and has demonstrated high precision and accuracy for the determination of erinacine A in various samples. researchgate.netmdpi.com
Comprehensive Metabolite Profiling and Identification Studies using Advanced MS Platforms
Advanced mass spectrometry platforms, particularly high-resolution mass spectrometry (HRMS) such as quadrupole time-of-flight (Q-TOF) and Orbitrap MS, are essential for comprehensive metabolite profiling and identification of erinacine A and its analogs. mdpi.comresearchgate.net These instruments provide accurate mass measurements, which are critical for determining the elemental composition of unknown metabolites. hilarispublisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of Synthetic Intermediates and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules, including synthetic intermediates and derivatives of erinacine A. nih.govrsc.orgresearchgate.net While MS provides information about the molecular weight and elemental composition, NMR reveals the precise connectivity and stereochemistry of the atoms within a molecule.
The initial structure of erinacine A was determined through a combination of chemical reactions, IR spectroscopy, and mass spectrometry, with NMR playing a crucial role. hilarispublisher.com Modern NMR techniques, including two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC, provide detailed information about proton-proton and proton-carbon correlations, allowing for the unambiguous assignment of the complex structure of erinacine A and its derivatives. nih.govresearchgate.netresearchgate.net
NMR is also invaluable for identifying and characterizing impurities and by-products that may arise during the synthesis or isolation of erinacine A. nih.gov The ability to analyze complex mixtures without prior separation makes NMR a powerful tool for process optimization and quality control. nih.gov For novel derivatives or synthetic intermediates, NMR is essential for confirming their structures and ensuring their purity.
Utilization of Spectroscopic Methods for Mechanistic Insights (e.g., UV-Vis, IR, Circular Dichroism)
In addition to MS and NMR, other spectroscopic methods provide valuable mechanistic insights into the properties and interactions of erinacine A.
UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the detection and quantification of erinacine A, which exhibits a characteristic absorption maximum (λmax) at 340 nm. mdpi.comhilarispublisher.comextracthome.pl This property is exploited in HPLC-UV detection for routine analysis. mdpi.comnih.gov
Infrared (IR) Spectroscopy : Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The initial structural elucidation of erinacine A utilized IR spectroscopy to identify key structural features. hilarispublisher.com
Circular Dichroism (CD) Spectroscopy : Circular dichroism (CD) spectroscopy is a powerful technique for studying the stereochemistry and conformation of chiral molecules like erinacine A. uochb.czresearchgate.net CD measures the differential absorption of left and right-circularly polarized light, which is sensitive to the three-dimensional arrangement of atoms. uochb.cz This technique can be used to study the conformation of erinacine A in solution and how it might change upon interaction with biological targets. Synchrotron radiation-based CD spectroscopy can extend the measurement into the vacuum ultraviolet (VUV) region, providing more detailed structural information, particularly for saccharide moieties that may be present in derivatives. nih.gov
Table 2: Spectroscopic Methods for Erinacin A Characterization
| Method | Application | Information Gained | Reference |
| UV-Vis | Detection and Quantification | Chromophore absorption, concentration | mdpi.comhilarispublisher.comextracthome.pl |
| IR | Structural Elucidation | Functional groups | hilarispublisher.com |
| CD | Stereochemistry and Conformation | Chiral structure, molecular interactions | uochb.czresearchgate.net |
Emerging Research Directions and Future Perspectives for + Erinacin a
Exploration of Combinatorial Biosynthesis and Synthetic Biology Approaches for Novel Analogs
The complex structure of erinacine A presents challenges for total chemical synthesis, making biosynthetic and synthetic biology approaches attractive for generating novel analogs with improved properties. The biosynthetic pathway of cyathane diterpenoids like erinacine A involves the cyclization of geranylgeranyl pyrophosphate (GGPP) into a complex tricyclic scaffold by terpene synthases, followed by a series of oxidative modifications by cytochrome P450 monooxygenases.
Researchers are working to elucidate the complete biosynthetic gene cluster responsible for erinacine A production in Hericium erinaceus. By identifying and characterizing the specific enzymes involved, particularly the P450s that decorate the core structure, it becomes possible to use synthetic biology techniques to create novel derivatives.
Key strategies include:
Heterologous Expression: Expressing the identified biosynthetic genes in a more genetically tractable host, such as Saccharomyces cerevisiae (baker's yeast) or Aspergillus oryzae, could enable higher yields and easier genetic manipulation.
Enzyme Engineering: Modifying the active sites of the terpene synthases and P450 enzymes can alter their substrate specificity and catalytic outcomes, leading to the production of new erinacine A analogs with different hydroxylation or oxidation patterns.
Precursor-Directed Biosynthesis: Feeding the engineered host organisms with modified precursor molecules can lead to their incorporation into the final structure, generating a wider array of novel compounds.
These approaches aim to produce analogs with enhanced bioavailability, increased potency, or novel biological activities that could surpass those of the parent molecule.
Application of Computational Chemistry and Molecular Modeling in Mechanism and Target Prediction
Computational chemistry and molecular modeling are becoming indispensable tools for understanding the mechanisms of action and identifying the molecular targets of natural products like (+)-Erinacin A. These in silico methods can predict how the molecule interacts with biological systems, saving significant time and resources in the drug discovery process.
Molecular docking simulations are used to predict the binding affinity and orientation of erinacine A with various protein targets. Given its known neurotrophic effects, key targets for these studies include:
TrkA Receptor: As NGF's primary receptor, understanding how erinacine A or its downstream effectors interact with TrkA is crucial.
Kappa Opioid Receptors (KOR): Erinacine A has been shown to act as a specific KOR agonist, a mechanism that may contribute to its neuroprotective effects. srce.hr Computational models can help refine this interaction and explore its role in conditions like depression and neuropathic pain.
Enzymes involved in amyloid-beta (Aβ) clearance: In the context of Alzheimer's disease, modeling can predict interactions with enzymes like the insulin-degrading enzyme (IDE), which plays a role in breaking down Aβ plaques. srce.hrnih.gov
Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of erinacine A when bound to its target, providing insights into the stability of the complex and the conformational changes that lead to a biological response. These computational approaches help to build a more complete picture of how erinacine A functions at the molecular level, guiding further experimental validation.
Investigation of Novel Biological Activities and Therapeutic Potential beyond Current Findings
While the neuroprotective effects of (+)-Erinacin A are well-documented, ongoing research is uncovering a broader spectrum of biological activities. mdpi.com These findings suggest its therapeutic potential may extend beyond neurodegenerative diseases.
Emerging areas of investigation include:
Anti-inflammatory Effects: Erinacine C, a related compound, has been shown to inhibit key inflammatory pathways such as NF-κB and reduce the production of inflammatory mediators like nitric oxide (NO) and TNF-α. mdpi.com Research is underway to determine if erinacine A shares these properties, which could be relevant for treating neuroinflammation, a common component of many neurological disorders.
Anticancer Properties: Preclinical studies have indicated that erinacine A can induce apoptosis (programmed cell death), reduce proliferation, and inhibit the invasiveness of cancer cells. researchgate.net Its effects have been observed in models of human leukemia cells, suggesting a potential role as a supportive agent in oncology. srce.hr
Metabolic Disorders: Some studies on Hericium erinaceus extracts, which contain erinacines, point towards antihyperglycemic and hypolipidemic properties, indicating a potential application in managing diabetes and related metabolic conditions. mdpi.com
These expanding areas of research highlight the versatility of erinacine A as a bioactive molecule and underscore the need for further investigation into its diverse pharmacological effects.
Development of Advanced Delivery Systems for Enhanced Research in In Vitro and In Vivo Models
A significant hurdle in the therapeutic application of natural products is often their limited bioavailability. (+)-Erinacin A can penetrate the blood-brain barrier, a crucial advantage for a neuro-active compound. researchgate.net However, enhancing its delivery and stability can improve its efficacy in both research models and potential future clinical applications.
Advanced delivery systems being explored include:
Liposomal Formulations: Encapsulating erinacine A within liposomes (small, spherical vesicles made of a lipid bilayer) can protect it from degradation, improve its solubility, and facilitate its transport across biological membranes.
Nanoparticle-based Carriers: Polymeric nanoparticles can be engineered to carry erinacine A, offering controlled release and targeted delivery to specific tissues or cell types. Surface modifications on these nanoparticles could further enhance their ability to cross the blood-brain barrier.
Mycelium-Enriched Formulations: Utilizing erinacine A-enriched mycelia of H. erinaceus is another strategy. nih.gov This approach, used in some in vivo studies, may offer a more complex matrix of compounds that could work synergistically to enhance the absorption and activity of erinacine A. nih.govresearchgate.net
These advanced delivery systems are critical for obtaining more reliable and reproducible results in in vitro and in vivo models, ultimately paving the way for potential therapeutic use.
Comparative Mechanistic and Biological Studies with Other Cyathane Diterpenoids and Related Natural Products
To better understand the unique properties of (+)-Erinacin A, researchers are conducting comparative studies with other structurally related cyathane diterpenoids and other natural products with similar biological activities.
Key comparison groups include:
Other Erinacines: Comparing erinacine A with other members of the erinacine family (e.g., erinacines E, H, P) helps to establish structure-activity relationships (SAR). nativitan.dehilarispublisher.com For instance, erinacine E is noted as one of the most powerful stimulants of nerve cell growth. nativitan.de Identifying the specific structural features responsible for differences in potency or mechanism can guide the design of new, more effective analogs.
Hericenones: These compounds, isolated from the fruiting body of Hericium erinaceus, also stimulate NGF synthesis. nativitan.de Comparative studies can reveal whether they act through the same or different pathways as the erinacines, which are found in the mycelium.
Other Cyathane Diterpenoids: Compounds like scabronines and cyathins, isolated from other fungi, share the same core tricyclic skeleton. Comparing their biological profiles with erinacine A can help to identify the key functional groups responsible for its specific neurotrophic activity.
These comparative analyses are essential for contextualizing the biological activity of (+)-Erinacin A and for leveraging the chemical diversity of natural products to discover new therapeutic leads.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (+)-Erinacin A-d3, and what analytical methods validate isotopic purity and structural integrity?
- Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions via catalytic hydrogen-deuterium exchange or deuterated precursor synthesis. Isotopic purity (>98%) is validated using high-resolution mass spectrometry (HRMS) and H-NMR, while structural integrity is confirmed via H/C-NMR and chiral HPLC. Researchers must cross-validate results with independent analytical platforms to minimize systematic errors .
Q. How should researchers design experiments to assess the pharmacokinetic properties of this compound in preclinical models?
- Methodological Answer : Use radiolabeled or stable isotope tracing in rodent models with controlled dosing (e.g., intravenous vs. oral). Plasma and tissue samples are analyzed via LC-MS/MS, with parameters like , , and AUC calculated. Include control groups to distinguish deuterium isotope effects from baseline pharmacokinetics. Ensure compliance with ethical guidelines for animal studies .
Q. What protocols ensure reproducibility in quantifying this compound’s bioactivity across cell-based assays?
- Methodological Answer : Standardize cell lines (e.g., HEK293 or primary neurons), passage numbers, and assay conditions (e.g., serum-free media, hypoxia mimics). Use internal deuterated standards to correct for matrix effects in LC-MS. Replicate experiments across independent labs to identify protocol-dependent variability .
Advanced Research Questions
Q. How can isotopic labeling in this compound be leveraged to study its metabolic stability and deuteration-dependent therapeutic efficacy?
- Methodological Answer : Compare metabolic pathways of deuterated vs. non-deuterated analogs using hepatocyte incubations and CYP450 inhibition assays. Employ tracer studies with C-glucose to map deuteration effects on ATP binding in target proteins. Use kinetic isotope effect (KIE) modeling to predict metabolic half-life improvements .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Perform comparative dose-response studies across models, adjusting for bioavailability differences (e.g., blood-brain barrier penetration). Use proteomic profiling to identify off-target interactions in vivo. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental parameters .
Q. What strategies address discrepancies in reported binding affinities of this compound across different assay formats?
- Methodological Answer : Validate binding assays (e.g., SPR vs. ITC) using standardized buffers and temperature controls. Account for deuterium’s mass effects on binding kinetics via stopped-flow fluorescence. Cross-reference results with crystallographic data to confirm binding poses .
Q. What computational strategies are recommended to model the deuterium isotope effects of this compound on target binding kinetics?
- Methodological Answer : Use molecular dynamics (MD) simulations with AMBER or CHARMM force fields, incorporating deuterium’s vibrational frequency differences. Compare QM/MM calculations for H/D substitution at active sites. Validate models with experimental KIE data from enzyme inhibition assays .
Q. How should researchers design a mechanistic study to differentiate this compound’s neuroprotective effects from its isotopic analogs?
- Methodological Answer : Employ siRNA knockdown of target receptors in neuronal cultures to isolate mechanism-specific effects. Use deuterium-edited MRI or PET tracers to monitor brain distribution. Apply Bayesian statistics to distinguish isotopic effects from baseline variability .
Guidance for Data Interpretation and Reporting
- Handling Contradictory Data : Follow ’s framework to document limitations (e.g., batch variability in deuterated compounds) and propose follow-up studies (e.g., isotopic dilution assays) .
- Reproducibility : Adhere to ’s principles for detailed method reporting, including raw data archiving and instrument calibration logs .
- Ethical Compliance : Align with ’s guidelines for citing primary literature and avoiding overinterpretation of preclinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
